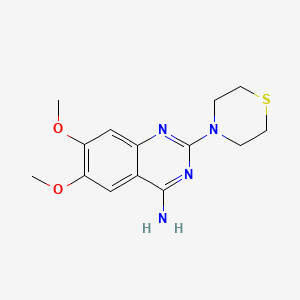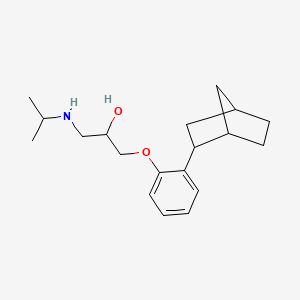
Bornaprolol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bornaprolol is a beta-adrenergic antagonist, commonly known as a beta-blocker. It is used primarily in the treatment of cardiovascular diseases, such as hypertension and arrhythmias. The compound’s IUPAC name is 1-[2-(3-Bicyclo[2.2.1]heptanyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol .
Preparation Methods
Bornaprolol is synthesized through a multi-step process. The synthesis begins with the reaction between 2-(Bicyclo[2.2.1]hept-2-yl)phenol and epichlorohydrin in the presence of sodium metal. This reaction forms an intermediate compound, which is then treated with isopropylamine to open the oxirane ring, resulting in the formation of this compound . Industrial production methods typically follow similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Bornaprolol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, particularly involving the phenoxy group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Bornaprolol has several scientific research applications:
Chemistry: It is used as a model compound in studies involving beta-adrenergic antagonists.
Biology: Research on this compound includes its effects on beta-adrenergic receptors in various biological systems.
Medicine: this compound is studied for its therapeutic potential in treating cardiovascular diseases, including hypertension and arrhythmias.
Industry: The compound is used in the development of new beta-blockers and related pharmaceuticals.
Mechanism of Action
Bornaprolol exerts its effects by blocking beta-adrenergic receptors, which are part of the sympathetic nervous system. By inhibiting these receptors, this compound reduces heart rate, myocardial contractility, and blood pressure. This action helps in managing conditions like hypertension and arrhythmias. The molecular targets of this compound include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the inhibition of adrenergic signaling .
Comparison with Similar Compounds
Bornaprolol is similar to other beta-blockers, such as propranolol and atenolol. it has unique structural features, such as the bicyclo[2.2.1]heptanyl group, which may contribute to its specific pharmacological profile. Similar compounds include:
Propranolol: A non-selective beta-blocker used for various cardiovascular conditions.
Atenolol: A selective beta-1 blocker primarily used for hypertension and angina.
Metoprolol: Another selective beta-1 blocker with similar applications to atenolol.
This compound’s uniqueness lies in its specific structure, which may offer distinct pharmacokinetic and pharmacodynamic properties compared to other beta-blockers.
Properties
Molecular Formula |
C19H29NO2 |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
1-[2-(2-bicyclo[2.2.1]heptanyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C19H29NO2/c1-13(2)20-11-16(21)12-22-19-6-4-3-5-17(19)18-10-14-7-8-15(18)9-14/h3-6,13-16,18,20-21H,7-12H2,1-2H3 |
InChI Key |
NACJSVRGPPMZRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1C2CC3CCC2C3)O |
Synonyms |
1-(2-exo-bicyclo(2,2,1)hept-2-ylphenoxy)-3- ((1-methylethyl)amino)-2-propanol bornaprolol FM 24 FM-24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


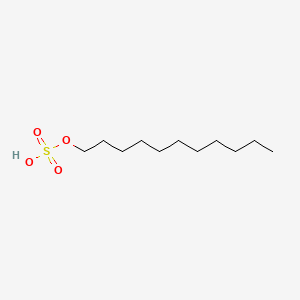

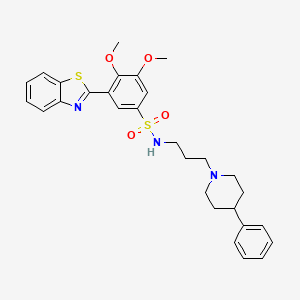
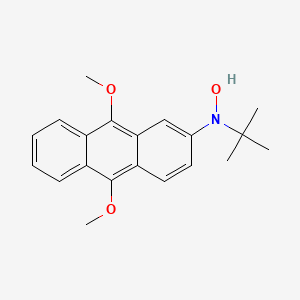
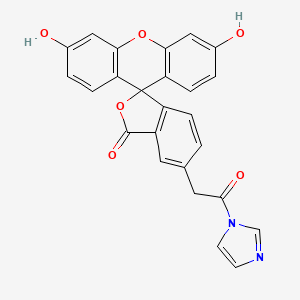
![N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(1-hydroxyethyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]acetamide](/img/structure/B1219158.png)
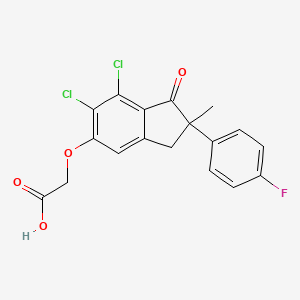
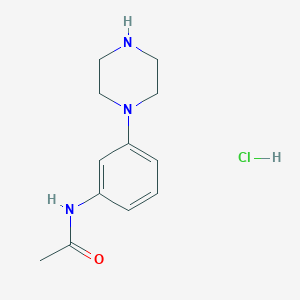
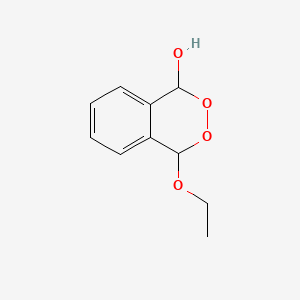
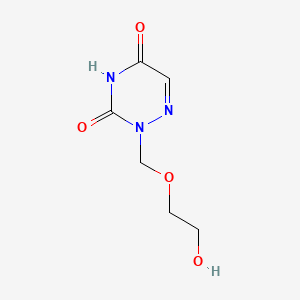
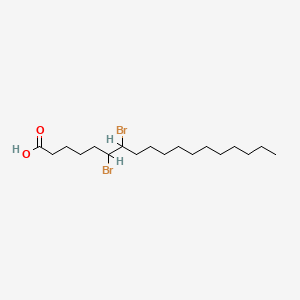
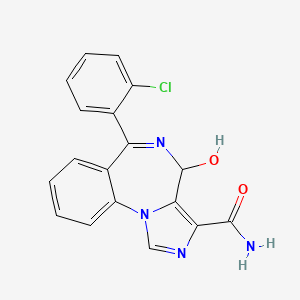
![[3-[3-[2,3-Di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxypropoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B1219168.png)
